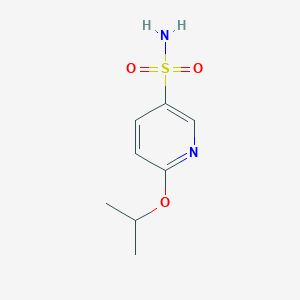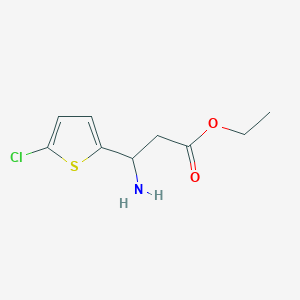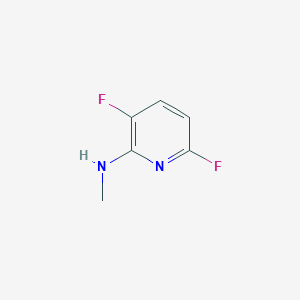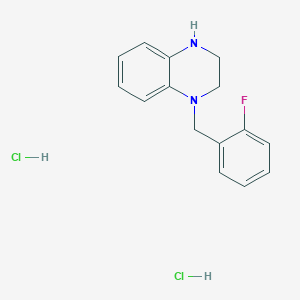
1-(2-Fluorobenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Fluorobenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride is a chemical compound that belongs to the class of tetrahydroquinoxalines. This compound is characterized by the presence of a fluorobenzyl group attached to the tetrahydroquinoxaline core, and it is commonly used in various scientific research applications due to its unique chemical properties.
準備方法
The synthesis of 1-(2-Fluorobenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride typically involves multiple steps, including the formation of the tetrahydroquinoxaline core and the subsequent introduction of the fluorobenzyl group. One common synthetic route involves the reduction of quinoxaline derivatives followed by nucleophilic substitution reactions to introduce the fluorobenzyl group. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
1-(2-Fluorobenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the compound back to its tetrahydroquinoxaline form.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluorobenzyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-(2-Fluorobenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 1-(2-Fluorobenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorobenzyl group plays a crucial role in enhancing the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of certain enzymes, leading to various biological effects .
類似化合物との比較
1-(2-Fluorobenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride can be compared with other similar compounds, such as:
1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride: This compound also contains a fluorobenzyl group but has a different core structure.
1-(2-Fluorobenzyl)-1,4-diazepane dihydrochloride: Another fluorobenzyl-containing compound with a diazepane core.
1-(2-Fluorobenzyl)-3-butyl-8-(N-acetyl-4-aminobenzyl)-xanthine: A more complex molecule with additional functional groups .
Each of these compounds has unique properties and applications, highlighting the versatility of the fluorobenzyl group in chemical research.
特性
分子式 |
C15H17Cl2FN2 |
|---|---|
分子量 |
315.2 g/mol |
IUPAC名 |
4-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-quinoxaline;dihydrochloride |
InChI |
InChI=1S/C15H15FN2.2ClH/c16-13-6-2-1-5-12(13)11-18-10-9-17-14-7-3-4-8-15(14)18;;/h1-8,17H,9-11H2;2*1H |
InChIキー |
VWZOKYDPLNNJEC-UHFFFAOYSA-N |
正規SMILES |
C1CN(C2=CC=CC=C2N1)CC3=CC=CC=C3F.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


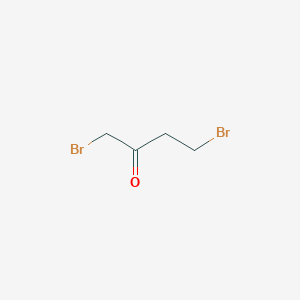
![2-[4-Chloro-3-(trifluoromethyl)phenyl]piperidine](/img/structure/B13523057.png)
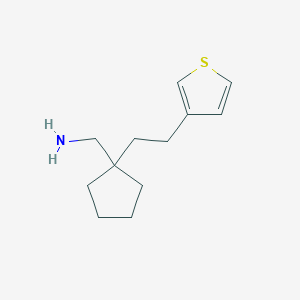
![tert-butyl N-{1-[(chlorosulfonyl)methyl]cyclopentyl}carbamate](/img/structure/B13523064.png)
![N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-2,3-dihydro-1-benzothiophene-3-carboxamide hydrochloride](/img/structure/B13523085.png)
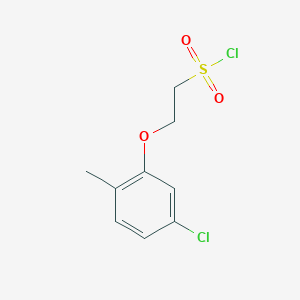
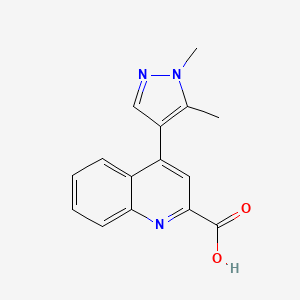
![2-(1H-Naphtho[2,3-d]imidazol-2-yl)ethan-1-amine](/img/structure/B13523097.png)
